4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde is a chemical compound with the following structure:
C13H12F3NO
This compound features a piperidine ring (a six-membered nitrogen-containing ring) attached to a benzaldehyde moiety. The trifluoromethyl group enhances its chemical properties.
Preparation Methods
There are several synthetic routes to obtain this compound:
Reimer-Tiemann Reaction:
Vilsmeier-Haack Reaction:
Industrial production methods involve scaling up these reactions under controlled conditions.
Chemical Reactions Analysis
4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction with hydrogen and a suitable catalyst converts it to the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It serves as a building block for designing pharmaceuticals targeting neurological disorders.
Agrochemicals: Used in the synthesis of crop protection agents.
Materials Science: Employed in the preparation of functional materials.
Mechanism of Action
The exact mechanism of action remains context-dependent. its trifluoromethyl group can influence interactions with biological targets, affecting receptor binding or enzyme inhibition.
Comparison with Similar Compounds
While 4-(Piperidin-1-yl)-2-(trifluoromethyl)benzaldehyde is unique due to its trifluoromethyl substitution, similar compounds include:
4-(Piperidin-1-yl)benzaldehyde: Lacks the trifluoromethyl group but shares the piperidine-benzaldehyde scaffold.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: A related compound with a different functional group.
Properties
Molecular Formula |
C13H14F3NO |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
4-piperidin-1-yl-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)12-8-11(5-4-10(12)9-18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
VTYZYOACVCOHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.